(3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol
Overview
Description
(3S,4R)-4-(Hept-1-yn-1-yl)pyrrolidin-3-ol: is a chiral compound belonging to the class of pyrrolidinols
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with hept-1-yne and pyrrolidin-3-ol .
Reaction Conditions: The reaction involves a nucleophilic substitution where the hydroxyl group of pyrrolidin-3-ol attacks the terminal alkyne of hept-1-yne under acidic or basic conditions.
Industrial Production Methods: Large-scale production may involve catalytic hydrogenation to ensure stereoselectivity and yield optimization.
Scientific Research Applications
This compound has diverse applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in studying enzyme-substrate interactions.
Medicine: Investigated for its biological activity in drug discovery.
Industry: Employed in the synthesis of polymers and other industrial chemicals.
Chemical Reactions Analysis
(3S,4R)-4-(Hept-1-yn-1-yl)pyrrolidin-3-ol: undergoes various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions: Reagents like PCC (Pyridinium chlorochromate) for oxidation, LiAlH4 (Lithium aluminium hydride) for reduction, and various electrophiles for substitution reactions.
Major Products: Oxidation products include hept-1-en-3-one, while reduction products include hept-1-ene and heptane.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: Interaction with enzymes or receptors.
Pathways Involved: Involvement in metabolic or signaling pathways.
Comparison with Similar Compounds
(3S,4R)-4-(Hept-1-yn-1-yl)pyrrolidin-3-ol: is compared with similar compounds like (3R,4S)-4-(Hept-1-yn-1-yl)pyrrolidin-3-ol and 4-(Hept-1-yn-1-yl)pyrrolidin-3-one . Its uniqueness lies in its stereochemistry and functional group arrangement, which influence its reactivity and applications.
Properties
IUPAC Name |
(3S,4R)-4-hept-1-ynylpyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-2-3-4-5-6-7-10-8-12-9-11(10)13/h10-13H,2-5,8-9H2,1H3/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONGPDSOHCAMRK-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CC1CNCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC#C[C@@H]1CNC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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